Tos-PEG5-CH2CO2H
Description
Significance of Bifunctional Poly(ethylene glycol) Derivatives in Academic Research
Bifunctional poly(ethylene glycol) derivatives hold significant importance in academic research across multiple disciplines, including drug delivery, bioconjugation, and materials science nih.gov. Their utility stems from their ability to act as versatile spacers or crosslinking agents, facilitating the covalent attachment of two different chemical entities fishersci.atidrblab.netnih.govwikipedia.org.
Key aspects of their significance include:
Enhanced Bioconjugation: Bifunctional PEGs enable precise and controlled conjugation of biomolecules, drugs, and other functional moieties. Heterobifunctional PEGs, characterized by distinct reactive groups at each terminus, are particularly valuable for site-specific conjugation to various substrates, allowing for the creation of complex biomolecular structures with defined architectures and functionalities amdb.onlinechemicalbook.com. This capability is crucial for developing advanced therapeutic agents and diagnostic tools uni.lu.
Improved Pharmacokinetics and Biocompatibility: The PEG moiety imparts beneficial properties such as high water solubility, low immunogenicity, and flexibility, which are critical for biomedical applications nih.govnih.govuni.lu. Conjugation with PEG can increase the hydrodynamic size of molecules, prolonging their circulation time by reducing renal clearance and masking them from the host's immune system nih.govuni.lufishersci.dk. This leads to improved drug delivery and reduced side effects uni.luwikipedia.org.
Materials Science Applications: In materials science, PEG linkers are employed to modify surface properties of various materials, including medical devices, polymers, nanoparticles, and membranes chemicalbook.comuni.lu36.112.18. This modification can reduce protein adsorption, improve biocompatibility, and minimize adverse reactions, making them essential for regenerative medicine and implantable medical devices chemicalbook.comuni.lu. For instance, bifunctional PEG derivatives are frequently used in the PEGylation of peptides, proteins, small molecules, oligonucleotides, cells, nanoparticles, and surfaces nih.govwikipedia.org. They are also crucial in the development of antibody-drug conjugates (ADCs), where they enhance water solubility and improve pharmacokinetic/pharmacodynamic profiles fishersci.atidrblab.net.
Overview of Tos-PEG5-CH2CO2H as a Versatile Heterobifunctional Crosslinker
This compound is a specific example of a heterobifunctional PEG linker, distinguished by the presence of two different reactive functional groups: a tosyl group and a terminal carboxylic acid nih.gov. The "PEG5" in its name indicates that the polyethylene (B3416737) glycol chain consists of five ethylene (B1197577) glycol repeating units.
The structural features and reactivity of this compound make it a versatile crosslinker:
Tosyl Group: The tosyl (p-toluenesulfonyl) group is an excellent leaving group, making it highly reactive in nucleophilic substitution reactions nih.gov. This allows for efficient coupling with various nucleophiles, including amines, hydroxyls, and thiols, to form stable covalent bonds.
Carboxylic Acid Group: The terminal carboxylic acid group provides another distinct reactive handle. It can readily react with primary amine groups, typically in the presence of activating agents such as N,N'-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU), to form stable amide bonds nih.gov.
The combination of these two orthogonal reactive groups (tosyl and carboxylic acid) on a single PEG backbone allows for sequential and selective conjugation steps, minimizing undesirable intramolecular reactions and polymerization. The hydrophilic nature of the PEG spacer enhances the solubility of the resulting conjugates in aqueous media, a critical advantage for biological applications nih.gov. This compound is primarily utilized for research purposes nih.gov.
Table 1: Key Properties of this compound
| Property | Value | Source |
| Name | This compound | nih.gov |
| Formula | C17H26O9S | nih.gov |
| Molecular Weight | 406.5 | nih.gov |
| CAS Number | 2028284-73-1 | nih.gov |
| Reactive Groups | Tosyl, Carboxylic Acid | nih.gov |
| PEG Units | 5 (ethylene glycol repeating units) | nih.gov |
| Solubility | Increased in aqueous media (due to PEG) | nih.gov |
| Application | Research purposes | nih.gov |
Historical Context and Evolution of PEGylation Strategies Utilizing Reactive End-Groups
The concept of PEGylation, the covalent attachment of PEG chains to biologically active molecules, emerged in the 1970s nih.govnih.gov. This pioneering work, notably by Frank F. Davis and Abraham Abuchowski, aimed to extend the circulation time of proteins in the bloodstream and reduce their immunogenicity nih.govnih.gov. Their efforts led to the establishment of Enzon, the first company dedicated to PEGylation, and the subsequent approval of the first PEGylated protein, ADAGEN (pegademase bovine), by the U.S. Food and Drug Administration (FDA) in March 1990 nih.gov.
The evolution of PEGylation strategies can be broadly categorized into generations based on the sophistication of the reactive end-groups and conjugation methodologies:
First-Generation PEGylation: Early PEGylation techniques primarily involved reacting PEG polymers with functional groups that were reactive towards hydroxyl groups, such as anhydrides, acid chlorides, chloroformates, and carbonates nih.govfishersci.dk. These methods often targeted the abundant amino groups (both N-terminal and lysine (B10760008) ε-amino groups) present on the surface of proteins uni.lu. Examples of early reactive PEG derivatives included PEG succinimide (B58015) carbonate (PEG-SC) and PEG benzotriazole (B28993) carbonate (PEG-BTC). While effective in improving pharmacokinetics and reducing immunogenicity, these early strategies often resulted in heterogeneous mixtures of conjugates with varying numbers and positions of PEG attachments. The non-specific nature of these conjugations could sometimes lead to a loss of specific activity if functionally reactive sites were affected.
Second-Generation PEGylation and Beyond: As the field advanced, there was a growing need for more precise and controlled conjugation methods to produce homogeneous and well-defined PEGylated products. This led to the development of second-generation PEGylation chemistry, which introduced more efficient and selective functional groups such as aldehydes, esters, and amides nih.govfishersci.dk. Key advancements included:
Heterobifunctional PEGs: The increased demand for linking two distinct entities spurred the development of heterobifunctional PEGs, which possess different reactive groups at each end fishersci.atnih.govfishersci.dk. This allowed for more controlled, two-step reactions, minimizing undesired intramolecular cross-reactions and polymerization.
Branched and Multi-arm PEGs: The synthesis of larger PEG polymers, including branched and multi-arm architectures, became prevalent. These structures could offer better shielding of protein surfaces and were more effective in protecting conjugated proteins from proteolytic enzymes and antibodies, further enhancing pharmacokinetic and pharmacodynamic effects.
Site-Specific Conjugation: Efforts shifted towards achieving site-specific PEGylation, targeting specific amino acid residues like cysteine (thiol groups), N-terminal amino groups, or even carboxyl groups, by carefully selecting reactive PEG derivatives and optimizing reaction conditions uni.lu. This allowed for better control over the conjugation site, preserving the biological activity of the therapeutic molecule.
The evolution of PEGylation has been driven by a continuous effort to design "bio-better" molecules with improved physicochemical qualities and biomedical efficacy, leading to a wide array of functionalized PEG reagents commercially available today 36.112.18.
Properties
IUPAC Name |
2-[2-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]ethoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O9S/c1-15-2-4-16(5-3-15)27(20,21)26-13-12-24-9-8-22-6-7-23-10-11-25-14-17(18)19/h2-5H,6-14H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTBIBZOLTXFDIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801125376 | |
| Record name | Acetic acid, 2-[2-[2-[2-[2-[[(4-methylphenyl)sulfonyl]oxy]ethoxy]ethoxy]ethoxy]ethoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801125376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2028284-73-1 | |
| Record name | Acetic acid, 2-[2-[2-[2-[2-[[(4-methylphenyl)sulfonyl]oxy]ethoxy]ethoxy]ethoxy]ethoxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2028284-73-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetic acid, 2-[2-[2-[2-[2-[[(4-methylphenyl)sulfonyl]oxy]ethoxy]ethoxy]ethoxy]ethoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801125376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Insights into Reactive Group Chemistry: Tosyl and Carboxyl Reactivity
Nucleophilic Substitution Reactions Involving the Tosyl Group on Poly(ethylene glycol) Linkers
The tosyl group (p-toluenesulfonyl) is an excellent leaving group, making the terminal carbon of the PEG chain susceptible to nucleophilic attack. wikipedia.org This reactivity is a cornerstone of the utility of Tos-PEG5-CH2CO2H, enabling the straightforward introduction of a wide variety of functional moieties. The electron-withdrawing nature of the sulfonyl group polarizes the C-O bond, facilitating its cleavage.
The displacement of the tosylate group on the PEG linker predominantly follows a bimolecular nucleophilic substitution (SN2) mechanism. pitt.eduyoutube.com In this one-step process, a nucleophile attacks the electrophilic carbon atom to which the tosylate is attached, leading to the inversion of stereochemistry at this center. youtube.com The reaction rate is dependent on the concentration of both the PEG-tosylate and the incoming nucleophile. pitt.edu Because the tosylate is a large, stable anion, it readily departs upon nucleophilic attack. khanacademy.org The primary nature of the carbon bearing the tosylate in a linear PEG linker like this compound further favors the SN2 pathway over other substitution or elimination reactions. pitt.edu
The high reactivity of the tosyl group allows for its efficient conversion into a variety of other useful functional groups. broadpharm.comprecisepeg.com This versatility is critical for multistep conjugation strategies. For instance, reaction with sodium azide (B81097) in a polar aprotic solvent like DMF readily converts the tosylate to an azide. nih.gov This azide can then be reduced to a primary amine or used in "click chemistry" reactions. nih.gov Similarly, thiols can be introduced by reaction with a thiolating agent such as potassium thioacetate (B1230152) followed by hydrolysis. researchgate.net Direct amination is also possible, although it can sometimes lead to side products. researchgate.net A common and cleaner method for introducing an amine is the two-step process of converting the tosylate to an azide, followed by reduction. nih.gov
| Target Functional Group | Typical Nucleophile/Reagent | Key Reaction Conditions | Resulting Linker Terminus |
|---|---|---|---|
| Azide | Sodium Azide (NaN3) | Polar aprotic solvent (e.g., DMF), elevated temperature | -PEG5-N3 |
| Thiol | Potassium Thioacetate (KSAc) followed by hydrolysis | 1. DMF; 2. Mild base (e.g., NH3 in MeOH) | -PEG5-SH |
| Amine | 1. Sodium Azide (NaN3) 2. Reducing agent (e.g., PPh3, H2/Pd) | Two-step process: Azidation followed by reduction | -PEG5-NH2 |
Carboxylic Acid Activation Strategies for Bioconjugation
The carboxylic acid moiety of this compound provides a handle for conjugation to primary amines, such as those found on the surface of proteins (e.g., lysine (B10760008) residues). thermofisher.com However, the carboxyl group itself is not sufficiently reactive to form a stable amide bond under physiological conditions. Therefore, it must first be "activated" to a more reactive intermediate.
A widely used method for activating carboxylic acids is through the use of carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). encapsula.comencapsula.com EDC reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate. encapsula.comwikipedia.org This intermediate is susceptible to nucleophilic attack by primary amines. However, the O-acylisourea intermediate is unstable in aqueous solutions and can hydrolyze back to the carboxylic acid or rearrange to a stable N-acylurea byproduct. wikipedia.orgpeptide.com
To improve the efficiency and stability of the reaction, N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS) is often included. encapsula.comencapsula.com NHS reacts with the O-acylisourea intermediate to form a more stable NHS ester. encapsula.comnih.gov This semi-stable intermediate is less prone to hydrolysis and reacts efficiently with primary amines to form a stable amide bond, releasing NHS as a byproduct. broadpharm.comwindows.net The optimal pH for the initial activation with EDC is slightly acidic (pH 4.5-7.2), while the subsequent reaction of the NHS-activated molecule with amines is most efficient at a physiological to slightly alkaline pH (pH 7-8). broadpharm.comwindows.net
The choice of coupling reagents is critical for maximizing conjugation efficiency and minimizing unwanted side reactions. While EDC alone can facilitate amide bond formation, its use without a stabilizing agent like NHS can lead to lower yields due to the instability of the O-acylisourea intermediate. peptide.comamericanpharmaceuticalreview.com The primary byproduct of the carbodiimide (B86325) itself is the corresponding urea (B33335) (e.g., ethyl-(N',N'-dimethylamino) propyl urea from EDC), which is typically water-soluble and can be removed through purification. peptide.comamericanpharmaceuticalreview.com
| Activation Strategy | Advantages | Disadvantages/Byproducts | Typical Efficiency |
|---|---|---|---|
| EDC only | Simple, one-step activation | O-acylisourea intermediate is unstable in water; N-acylurea byproduct formation | Moderate |
| EDC / NHS | Forms a more stable NHS ester, improving reaction efficiency in aqueous solutions encapsula.comnih.gov | Two-step in situ process; requires removal of NHS and EDC-urea byproducts | High |
| EDC / HOBt | HOBt can suppress racemization in chiral molecules and improve yields americanpharmaceuticalreview.com | Similar complexity to EDC/NHS; byproducts need removal | High |
Applications in Advanced Bioconjugation and Macromolecular Engineering
Protein and Peptide Conjugation via Tos-PEG5-CH2CO2H
The conjugation of this compound to proteins and peptides, a process known as PEGylation, is a well-established strategy to enhance the therapeutic efficacy and pharmacokinetic profiles of these biomolecules. PEGylation can improve solubility, stability, and permeability, while reducing glomerular filtration clearance rate, immunogenicity, and toxicity, thereby extending drug circulation time. axispharm.comcheckrare.comfrontiersin.org
This compound offers reactive handles for site-specific or semi-site-specific modification of proteins and peptides.
Lysine (B10760008) Conjugation: The terminal carboxylic acid group of this compound can react with the ε-amino groups of lysine residues present on the protein surface. This reaction typically occurs via amide bond formation, often facilitated by carbodiimide (B86325) coupling reagents like EDC. Lysine residues are commonly targeted due to their abundance and accessibility on protein surfaces. broadpharm.comfishersci.canih.govsigmaaldrich.comthermofisher.com
Cysteine Conjugation: While the carboxylic acid targets amines, the tosyl group is a reactive functional group that can form covalent bonds with nucleophiles such as thiols (e.g., from cysteine residues). This allows for site-specific modification if cysteine residues are engineered or are naturally present in accessible locations. broadpharm.comfishersci.co.uknih.gov
Carboxyl Residue Modification: Conversely, if the tosyl group is used for conjugation, the carboxylic acid end of this compound can be activated to react with primary amines. However, if the carboxylic acid is the primary point of attachment to the target, it would typically react with an amine-containing molecule, rather than a carboxyl residue on a protein. For modifying carboxyl groups on proteins, an amino-PEG derivative would typically be used in conjunction with activators to form an amide bond. broadpharm.comcreativepegworks.com
Table 1: Reactive Groups and Corresponding Amino Acid Targets
| Reactive Group on this compound | Target Amino Acid Residue | Type of Reaction |
| Carboxylic Acid (-CH2CO2H) | Lysine (ε-amine) | Amide bond formation (with activators like EDC/HATU) broadpharm.comthermofisher.com |
| Tosyl Group | Cysteine (thiol) | Nucleophilic substitution axispharm.combroadpharm.com |
PEGylation with compounds like this compound can significantly influence the stability and activity of biomolecules.
Enhanced Stability: The hydrophilic PEG chain increases the hydrodynamic volume of the conjugated biomolecule, which can reduce its proteolytic susceptibility, aggregation propensity, and immunogenicity. This shielding effect helps protect the protein from degradation by enzymes and recognition by the immune system, leading to an increased serum half-life. checkrare.comvietnamjournal.ruharvard.edu
Activity Retention: The impact on biological activity post-PEGylation can vary. While PEGylation generally aims to maintain or improve activity, the attachment of PEG to amino acids involved in the protein's active site can lead to a reduction in activity. Strategies to mitigate this include conjugating PEG to amino acids far from the active site or utilizing branched PEG structures, which can offer higher protection of the protein surface for a single point of conjugation and better retention of enzyme activity compared to linear PEGs. checkrare.comfrontiersin.orgcreativepegworks.com
Molecular Weight and Structure Influence: The molecular weight and architecture (linear vs. branched) of the PEG chain play a crucial role. Lower molecular weight PEGs and lower degrees of PEGylation may lead to higher residual activities, while higher molecular weights and degrees of PEGylation can enhance conformational and colloidal stability. Branched PEGs, for instance, can provide stronger steric hindrance, effectively shielding surface antigens and enzymatic hydrolysis sites, thereby minimizing immunogenicity and preserving activity to a greater extent. frontiersin.orgcreativepegworks.comvietnamjournal.ruharvard.edu
Table 2: Impact of PEGylation on Biomolecule Properties
| Property Enhanced by PEGylation | Mechanism of Enhancement |
| Solubility | Hydrophilic PEG chain axispharm.comfrontiersin.org |
| Stability (Proteolytic) | Increased hydrodynamic volume, shielding from proteases checkrare.comharvard.edu |
| Stability (Aggregation) | Increased hydrodynamic volume, reduced intermolecular interactions harvard.edu |
| Pharmacokinetics (Half-life) | Reduced renal ultrafiltration, decreased degradation checkrare.comfrontiersin.orgvietnamjournal.ru |
| Immunogenicity | Masking of epitopes, reduced antibody recognition checkrare.comfrontiersin.orgvietnamjournal.ru |
Nanoparticle Functionalization and Surface Modification
This compound is also instrumental in the functionalization and surface modification of nanoparticles, enabling their use in diverse biomedical applications. cd-bioparticles.net
PEGylation of nanoparticle surfaces with compounds like this compound is a common strategy for surface passivation and enhancing biocompatibility.
Surface Passivation: The hydrophilic nature of the PEG chain creates a "cloud" of water molecules around the nanoparticle, forming a steric barrier that prevents non-specific adsorption of proteins and other biomolecules from biological fluids. This phenomenon, known as "stealth" effect or surface passivation, reduces opsonization and subsequent clearance by the reticuloendothelial system (RES), thereby prolonging the circulation time of nanoparticles in the bloodstream. cd-bioparticles.netmitoproteome.orgchemicalbook.in
Enhanced Biocompatibility: By minimizing non-specific interactions with biological components, PEGylation reduces the immunogenicity and toxicity of biomaterials and nanoparticles, leading to improved biocompatibility. This is crucial for applications where nanoparticles are introduced into the body for diagnostic or therapeutic purposes. cd-bioparticles.netmitoproteome.orgchemicalbook.in
Beyond passivation, this compound can serve as a linker for immobilizing specific ligands onto nanoparticle surfaces, facilitating targeted delivery.
Ligand Attachment: The terminal carboxylic acid of this compound can be activated to react with amine-containing ligands (e.g., antibodies, peptides, small molecules) to form stable amide bonds. This allows for the precise attachment of targeting moieties to the PEGylated nanoparticle surface. broadpharm.comaxispharm.com
Targeted Delivery: By attaching specific ligands, nanoparticles can be directed to particular cells, tissues, or organs that overexpress corresponding receptors, enabling active targeting. This approach enhances the accumulation of the therapeutic or diagnostic agent at the desired site, minimizing off-target effects. creativepegworks.comcd-bioparticles.netnih.gov
Design of Targeted Drug Delivery Systems Utilizing this compound Conjugates
This compound conjugates play a significant role in the design of advanced targeted drug delivery systems.
Multifunctional Platforms: The bifunctional nature of this compound allows for the creation of multifunctional drug delivery platforms. For example, the tosyl group can be used to attach the PEG linker to a drug or a nanoparticle, while the carboxylic acid can be utilized to conjugate a targeting ligand. This enables the development of systems that combine stealth properties with active targeting capabilities. axispharm.comcd-bioparticles.net
Enhanced Pharmacokinetics and Bioavailability: By conjugating drugs or drug-loaded nanoparticles with this compound, their pharmacokinetic profiles can be significantly improved. The PEGylation extends circulation half-life, reduces enzymatic degradation, and enhances solubility, leading to increased drug bioavailability at the target site. axispharm.comcheckrare.comfrontiersin.org
Precision Delivery: Targeted drug delivery systems utilizing this compound conjugates aim to deliver therapeutic agents directly to diseased cells or tissues, thereby maximizing therapeutic efficacy while minimizing systemic toxicity and side effects. This is particularly important in areas like cancer therapy, where selective delivery to tumor cells can improve treatment outcomes. openaccessjournals.comomjournal.orgsci-hub.se
Table 3: Applications of this compound in Targeted Drug Delivery
| Application Area | Key Benefit of this compound Conjugates |
| Drug Delivery | Enhanced pharmacokinetics, improved solubility, reduced immunogenicity axispharm.comcheckrare.comfrontiersin.org |
| Targeted Therapy | Ligand immobilization for specific cell/tissue targeting cd-bioparticles.netnih.govsci-hub.se |
| Nanomedicine | Surface passivation, prolonged circulation, reduced non-specific interactions cd-bioparticles.netmitoproteome.orgchemicalbook.in |
Antibody-Drug Conjugates (ADCs) and Small Molecule LinkersIn the realm of targeted therapeutics, Antibody-Drug Conjugates (ADCs) represent a sophisticated class of biopharmaceuticals that combine the specificity of monoclonal antibodies with the potent cytotoxicity of small molecule drugs.amdb.onlinefishersci.caThe chemical linker connecting the antibody and the cytotoxic payload is a critical component, influencing the ADC's stability in systemic circulation and its efficient release at the target site.amdb.onlinefishersci.caPEGylated linkers, including those with tosyl and carboxylic acid functionalities, are widely employed in ADC design due to their ability to enhance solubility, reduce aggregation, and potentially decrease immunogenicity of the conjugate.nih.gov
This compound, with its distinct reactive groups, offers a flexible platform for constructing ADCs and other small molecule conjugates. The tosyl group can readily react via nucleophilic substitution with amine or thiol groups present on an antibody or a drug payload, forming a stable covalent bond. nih.gov Simultaneously, the carboxylic acid end can be activated, for instance, with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC) or Hexafluorophosphate (B91526) Azabenzotriazole Tetramethyl Uronium (HATU), to form an amide linkage with primary amines on the complementary component. nih.govnih.gov This bifunctional nature allows for precise control over the conjugation site and stoichiometry, leading to more homogeneous and effective ADCs. For example, similar PEG5-based linkers with carboxylic acid and other reactive groups (like azide) have been explicitly utilized in the synthesis of ADCs. labsolu.camdpi.com
Liposomal and Polymeric Nanocarrier FormulationPEGylation, the covalent attachment of polyethylene (B3416737) glycol chains to the surface of nanoparticles, is a well-established strategy to improve the pharmacokinetic profiles of drug delivery systems, including liposomal and polymeric nanocarriers.sigmaaldrich.comThe hydrophilic and flexible nature of PEG creates a "stealth" layer around the nanocarrier, which reduces opsonization by plasma proteins and subsequently minimizes uptake by the reticuloendothelial system (RES), thereby increasing circulation half-life and enhancing passive targeting to tumor tissues through the enhanced permeability and retention (EPR) effect.sigmaaldrich.com
This compound can be instrumental in the surface modification of these nanocarriers. The tosyl group can react with nucleophilic functionalities (e.g., hydroxyls or amines) on the surface of pre-formed liposomes or polymeric nanoparticles, anchoring the PEG chain. The terminal carboxylic acid then provides a handle for further functionalization, such as the conjugation of targeting ligands (e.g., antibodies, peptides, aptamers) or imaging agents, enabling active targeting and diagnostic capabilities. This modular approach allows for the creation of sophisticated, multi-functional nanocarriers with tailored properties for drug delivery.
Polymer Synthesis and Hydrogel FabricationPoly(ethylene glycol) (PEG) is a widely used polymer in biomedical applications due to its biocompatibility, non-immunogenicity, and tunable physical properties.advancedchemtech.comBifunctional PEG derivatives like this compound serve as crucial building blocks in the synthesis of advanced polymeric materials, including hydrogels. Its two distinct reactive groups facilitate its incorporation into polymer networks as a monomer or a crosslinking agent.
Crosslinking Strategies for Poly(ethylene glycol)-Based HydrogelsHydrogels are three-dimensional polymeric networks capable of absorbing large amounts of water, making them highly attractive for tissue engineering, drug delivery, and regenerative medicine. The fabrication of PEG-based hydrogels often relies on crosslinking reactions between multi-functional PEG precursors. This compound is particularly well-suited for such applications due to its versatile reactive ends.
The tosyl group, being an excellent leaving group, can undergo nucleophilic substitution reactions with various functional groups, such as primary amines or thiols, on other polymer chains or crosslinking agents, thereby forming stable covalent crosslinks. nih.govnih.govnih.govnih.gov Concurrently, the carboxylic acid group can be activated through carbodiimide chemistry (e.g., with EDC and N-hydroxysuccinimide) to react with amine-containing polymers, forming robust amide bonds that contribute to the hydrogel network. nih.govnih.govnih.gov This dual reactivity allows for the design of diverse crosslinking chemistries, enabling the creation of hydrogels with precisely controlled mechanical properties, degradation rates, and porosity.
Smart and Stimuli-Responsive HydrogelsThe ability to engineer hydrogels that respond to specific external or internal stimuli (e.g., pH, temperature, light, enzymes) is critical for developing "smart" drug delivery systems and biosensors. While this compound itself does not directly confer stimuli-responsiveness, its bifunctional nature makes it an ideal precursor for incorporating responsive elements into PEG-based hydrogels.
By utilizing the tosyl and carboxylic acid groups, other functional monomers or crosslinkers that exhibit stimuli-responsive behavior can be grafted onto or incorporated into the PEG network. For instance, pH-sensitive groups can be attached via amide bonds formed from the carboxylic acid, or temperature-responsive polymers can be crosslinked using the tosyl group. This approach allows for the fabrication of hydrogels that can undergo reversible changes in swelling, permeability, or mechanical properties in response to specific environmental cues, facilitating controlled drug release or sensing applications.
Molecular Scaffolding and PROTAC Linker DesignProteolysis-Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that induces the degradation of target proteins rather than merely inhibiting their function.sigmaaldrich.comfishersci.co.ukPROTACs are heterobifunctional molecules consisting of two ligands: one that binds to an E3 ubiquitin ligase and another that binds to the protein of interest (POI), connected by a chemical linker.sigmaaldrich.comfishersci.co.ukThe design of this linker is paramount, significantly influencing the PROTAC's physicochemical properties, cell permeability, and ultimately, its degradation efficiency.sigmaaldrich.comfishersci.co.uk
PEG linkers are highly prevalent in PROTAC design, accounting for a significant percentage of reported PROTAC molecules. fishersci.co.uk this compound is particularly valuable in this context. The PEG chain enhances the water solubility of the PROTAC molecule and can influence its cellular permeability. fishersci.co.uk The tosyl group and the carboxylic acid group provide convenient and robust attachment points for the E3 ligase ligand and the POI warhead, respectively. sigmaaldrich.comfishersci.co.uk The ability to systematically vary the length of the PEG linker, as exemplified by the "PEG5" unit, is crucial for optimizing the spatial arrangement between the E3 ligase and the POI, which is essential for efficient ternary complex formation and subsequent ubiquitination and degradation. sigmaaldrich.comfishersci.co.uk Derivatives like Tos-PEG5-CH2COOtBu have been explicitly identified as PEG-based PROTAC linkers. cenmed.com
Bioorthogonal Chemical Applications and Precursor SynthesisBioorthogonal chemistry refers to a class of highly selective and efficient chemical reactions that can proceed rapidly within living systems without interfering with endogenous biochemical processes.advancedchemtech.comnih.govnih.govThese reactions are invaluable for studying biological processes in real-time, imaging biomolecules, and developing targeted therapeutics.
This compound serves as an excellent precursor for the synthesis of various functionalized PEG derivatives, particularly those designed for bioorthogonal applications. The tosyl group is a highly reactive leaving group that can be readily displaced by a wide range of nucleophiles to introduce bioorthogonal functionalities such as azides, alkynes, or cyclooctynes. nih.govnih.govnih.govnih.govclinisciences.com For example, a tosylated PEG can be converted to an azido-PEG, which can then participate in click chemistry reactions (e.g., copper-free click chemistry) with alkyne-modified biomolecules. nih.gov
Furthermore, the carboxylic acid group on this compound provides an additional handle for further modifications or conjugations, either before or after a bioorthogonal reaction. This dual functionality allows for the synthesis of sophisticated bifunctional or multi-functional probes and linkers that are essential for advanced bioorthogonal chemical applications, enabling the precise labeling and manipulation of biomolecules in complex biological environments.
Influence of Poly Ethylene Glycol Linker Architecture on Conjugate Performance
Effect of Poly(ethylene glycol) Chain Length on Conjugation Efficiency and Product Characteristics
Generally, increasing the molecular weight (MW) of PEG can extend the half-life of therapeutic proteins in vivo. fishersci.dk However, the relationship between PEG chain length and conjugate performance is not always linear, with optimal lengths varying depending on the specific application. For instance, in nanoparticle formulations, PEG with a MW of 5 kDa has been observed to lead to longer circulation times, but exceeding this length can sometimes result in decreased circulation time due to aggregation or destruction of liposomes. fishersci.com For Tos-PEG5-CH2CO2H, its PEG5 structure positions it within the shorter end of commonly used PEG linkers, which can be advantageous for certain applications where excessive steric bulk might be detrimental.
Steric Hindrance and Accessibility of Reactive Sites
The PEG chain in this compound contributes to steric hindrance, which is a crucial factor in modulating biological interactions and protecting conjugated molecules. Linear PEG chains, like that of this compound, are known to create steric hindrance that can inhibit protein adsorption and reduce recognition by macrophages, thereby contributing to a "stealth effect" in biological systems. nih.gov
The extent of steric hindrance is directly related to the PEG chain length and its conformation. Longer PEG chains generally provide more potent steric hindrance, effectively reducing electrostatic or van der Waals forces between surfaces and proteins. fishersci.com For this compound, being a PEG5, it provides a moderate level of steric shielding. This might be beneficial in scenarios where some degree of accessibility to the conjugated molecule is still desired, or where a very long and flexible chain might lead to unwanted interactions or reduced reaction efficiency due to steric hindrance during the conjugation step itself. The tosyl and carboxylic acid termini of this compound are positioned to allow for specific chemical reactions, with the PEG spacer providing a flexible arm to reduce immediate steric interference at the reaction site while still offering a hydrophilic environment.
Hydrodynamic Volume and its Implications for Biological Interactions
The attachment of a PEG linker like this compound significantly increases the hydrodynamic volume of the conjugated molecule. This increased molecular size is a primary factor influencing the biological interactions and pharmacokinetic properties of the conjugate. nih.govereztech.com36.112.18 For proteins, especially those smaller than 70 kDa, the effective volume of PEG has a substantial impact. 36.112.18
The hydrophilic nature of the PEG chain in this compound allows it to form a "hydration shell" around the conjugated entity, which contributes to its increased hydrodynamic volume. This expanded volume is critical for reducing non-specific clearance, such as by renal filtration, and prolonging circulation time in vivo. For example, PEGylation can decrease interactions with blood proteins and cells of the mononuclear phagocyte system, thereby improving the systemic residence time of therapeutic agents. While this compound, with its PEG5 chain, will increase hydrodynamic volume, the extent of this increase will be less pronounced compared to conjugates formed with much longer PEG chains (e.g., PEG20k or PEG40k). This characteristic makes this compound suitable for applications where a moderate increase in size is desired without leading to excessive hydrodynamic volume that could potentially hinder cellular uptake or tissue penetration in certain contexts.
Impact of Linker Structure on Conjugate Stability and In Vitro/In Vivo Efficacy
The structural design of a PEG linker, including its linearity or branching and its ability to shield hydrophobic payloads, profoundly affects the stability and therapeutic efficacy of the resulting bioconjugates both in vitro and in vivo. This compound, being a linear PEG linker, contributes to these properties in specific ways.
Comparison of Linear versus Branched Poly(ethylene glycol) Architectures
For instance, studies on TNF-α modification have shown that while linear PEGs can be effective, branched PEGs of certain molecular weights may exhibit higher antitumor activity. fishersci.dk The table below illustrates the in vitro activity retention rates of lysine-deficient TNF-α modified with different linear and branched PEG molecular weights:
| PEG Architecture | PEG Molecular Weight (kDa) | In Vitro Activity Retention Rate (%) fishersci.dk |
| Linear | 5 | 82 |
| Linear | 20 | 58 |
| Branched | 10 | 93 |
| Branched | 40 | 65 |
This data suggests that while linear PEG5 (like the PEG portion of this compound) can retain significant activity, branched structures or higher molecular weight linear PEGs might offer different profiles depending on the specific protein and desired outcome. This compound, as a linear PEG5, would be expected to provide a balance of improved solubility and reduced immunogenicity typical of PEGylation, albeit with potentially less extensive shielding compared to larger or branched PEGs. Its linear nature may also contribute to a more predictable increase in hydrodynamic radius compared to branched counterparts.
Role of Linker in Shielding Hydrophobic Payloads
By incorporating PEG elements, linkers can significantly improve the solubility and stability of antibody-drug conjugates (ADCs), preventing payload aggregation and accelerating plasma clearance. This "hydrophilicity reservoir" effect enables higher drug-to-antibody ratios (DARs) while maintaining desirable pharmacokinetic performance. The PEG5 chain of this compound, despite its relatively short length, contributes to this shielding effect, making it a valuable component for conjugating hydrophobic molecules where a moderate increase in hydrophilicity is sufficient. Furthermore, PEG linkers can also protect the cleavage sites of the linker, preventing premature release of the payload in healthy tissues.
Considerations for Controlling Heterogeneity in PEGylation Reactions
Controlling heterogeneity is a paramount consideration in PEGylation reactions to ensure consistent product profiles and optimal therapeutic outcomes. Traditional, non-site-specific PEGylation, which often targets amino groups on lysine (B10760008) residues and the N-terminus, commonly results in a heterogeneous mixture of PEGylated species with varying degrees of PEGylation and attachment sites. fishersci.dk This heterogeneity can lead to differences in activity and stability among the resulting conjugates.
This compound is a heterobifunctional linker, implying its design for more controlled and potentially site-specific conjugation. The presence of distinct reactive groups—a tosyl group for nucleophilic substitution and a carboxylic acid for amide bond formation—allows for sequential or selective attachment strategies. sigmaaldrich.com This inherent bifunctionality facilitates the development of more homogeneous conjugates compared to using homobifunctional or randomly reacting PEGs.
Several factors are crucial for minimizing heterogeneity in PEGylation:
Reaction Conditions: Careful optimization of reaction conditions, including pH, temperature, reaction time, and molar ratio of PEG to the target molecule, is essential. fishersci.dk For instance, controlling the pH can enable specific modifications to amino acid residues, enhancing modification specificity. fishersci.dk
Site-Specific Conjugation: The shift towards site-specific PEGylation strategies, which target specific residues like cysteine or terminal amino groups, is a key advancement in reducing heterogeneity. By limiting the number of possible PEGylation sites, these strategies result in more homogeneous and well-defined conjugated products. This compound, with its distinct reactive ends, supports such controlled conjugation approaches.
Linker Design: The design of the linker itself plays a role. Using monodisperse PEG linkers, where the PEG chain length is uniform, can further reduce variability in the final product compared to polydisperse PEG. While this compound refers to a specific, short PEG length (PEG5), the precision in its synthesis contributes to reduced heterogeneity.
By carefully selecting the reaction conditions and leveraging the specific reactivity of this compound, researchers can aim to produce more uniform bioconjugates, which is critical for the consistency and efficacy of therapeutic products.
Analytical Characterization of Tos Peg5 Ch2co2h Conjugates
Spectroscopic Techniques for Structural Confirmation (e.g., NMR, IR, Mass Spectrometry)
Spectroscopic methods are fundamental in confirming the covalent structure of Tos-PEG5-CH2CO2H conjugates, verifying the successful attachment of the linker to the target molecule and ensuring the integrity of both components.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural characterization and bioanalysis of PEGylated drugs, offering detailed information about molecular structure and dynamics. eurolab.tr ¹H NMR spectroscopy, in particular, can be used to quantify PEGylated species in complex biological fluids with minimal sample preparation. frontiersin.orgnih.gov For a this compound conjugate, NMR would be used to identify and integrate the signals corresponding to the distinct parts of the molecule. The characteristic repeating signal of the ethylene (B1197577) glycol units in the PEG chain appears as a prominent peak, while specific signals from the tosyl (Tos) group and the methylene (B1212753) protons adjacent to the carboxyl group (CH2CO2H) would confirm the presence of the intact linker. nih.govnih.gov Comparing the spectra before and after conjugation provides definitive evidence of the covalent bond formation.
Mass Spectrometry (MS): Mass spectrometry is a technique of choice for characterizing PEGylated proteins, providing an accurate average molecular weight and the degree of PEGylation. frontiersin.org Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI-MS) are commonly employed. nih.gov Upon conjugation with this compound, a distinct mass shift corresponding to the molecular weight of the linker (406.5 g/mol ) is observed. nih.govaxispharm.combroadpharm.com This confirms the successful conjugation and can help determine the number of PEG linkers attached to the molecule (the degree of PEGylation).
Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the presence of specific functional groups within the conjugate. The spectrum of a this compound conjugate would be expected to show characteristic absorption bands for the sulfonyl group (S=O) of the tosylate, the ether linkages (C-O-C) of the PEG chain, and the carbonyl group (C=O) of the carboxylic acid.
Table 1: Representative Spectroscopic Data for Structural Confirmation of a Peptide-Tos-PEG5-CH2CO2H Conjugate
| Technique | Parameter | Expected Observation |
| ¹H NMR | Chemical Shift (δ) | Signals for aromatic protons of the tosyl group, a prominent singlet for the PEG backbone (-O-CH₂-CH₂-O-), a singlet for the methylene group adjacent to the acid (-CH₂-COOH), and signals from the peptide. nih.govnih.gov |
| Mass Spectrometry (MS) | Molecular Weight (m/z) | A mass peak corresponding to the mass of the unconjugated peptide plus the mass of the this compound moiety (406.5 Da). Multiple additions would result in corresponding mass increases. nih.gov |
| Infrared (IR) Spectroscopy | Wavenumber (cm⁻¹) | Characteristic absorption bands for S=O stretch (tosyl), C-O-C stretch (PEG ether), C=O stretch (carboxylic acid and peptide amide bonds), and N-H stretch/bend (peptide amide bonds). |
Chromatographic Methods for Purity and Composition Analysis (e.g., HPLC, SEC)
Chromatographic techniques are indispensable for separating the PEGylated conjugate from unreacted starting materials and other impurities, thereby assessing the purity and composition of the final product.
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and accurate method for the separation and quantification of PEGylated proteins and their unconjugated forms. frontiersin.org
Reversed-Phase HPLC (RP-HPLC) separates molecules based on hydrophobicity. The attachment of the hydrophilic PEG chain generally reduces the retention time of the conjugate compared to the unmodified protein. This method is effective for verifying the completion of the PEGylation reaction and quantifying purity. researchgate.netnih.gov
Size-Exclusion Chromatography (SEC-HPLC) separates molecules based on their hydrodynamic radius. nih.gov The PEGylated conjugate, being larger than the unconjugated molecule, will elute earlier. SEC is widely used to analyze the extent of PEGylation and to detect the presence of aggregates or fragments in the sample. rsc.orgsigmaaldrich.comtechnosaurus.co.jp
The combination of HPLC with detectors like mass spectrometry (LC-MS) provides a more detailed characterization of the components in a mixture. frontiersin.org
Table 2: Typical Chromatographic Methods and Conditions for PEGylated Conjugate Analysis
| Method | Column Type | Mobile Phase Example | Detection | Purpose |
| SEC-HPLC | Zenix SEC-300 or similar sigmaaldrich.comtechnosaurus.co.jp | 150 mM Sodium Phosphate Buffer, pH 7.0 sigmaaldrich.com | UV (280 nm), RI | Separation of conjugate, monomer, and aggregates based on size. sigmaaldrich.comtechnosaurus.co.jp |
| RP-HPLC | C4 or C8 reversed-phase column | Acetonitrile/Water gradient with 0.1% Trifluoroacetic Acid | UV (214/280 nm) | Purity assessment and separation of species with different degrees of PEGylation. lcms.cz |
Electrophoretic Techniques for Conjugate Homogeneity (e.g., SDS-PAGE)
Electrophoretic methods are used to assess the homogeneity and apparent molecular weight of protein conjugates.
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): This is a very efficient method for detecting the molecular weight shift that occurs upon PEGylation. researchgate.net When analyzed by SDS-PAGE, PEGylated proteins exhibit a significantly larger apparent molecular weight than their actual mass would suggest. rsc.orguni-konstanz.de This is because the PEG chain binds less SDS and adopts a large, random coil structure, which retards its migration through the gel matrix. rsc.org By comparing the band of the conjugate to the unconjugated protein, one can confirm the success of the reaction and visually assess the homogeneity of the product. nih.govnottingham.ac.uk The presence of a single, distinct band for the conjugate indicates a homogenous product, whereas multiple bands or smears may suggest heterogeneity in the degree of PEGylation or the presence of impurities. uni-konstanz.de
Table 3: Illustrative SDS-PAGE Results for a Protein Conjugated with this compound
| Lane | Sample | Expected Apparent Molecular Weight | Observation |
| 1 | Molecular Weight Marker | N/A | A ladder of protein standards with known molecular weights. |
| 2 | Unconjugated Protein (e.g., 50 kDa) | ~50 kDa | A distinct band corresponding to the molecular weight of the starting protein. |
| 3 | Protein-Tos-PEG5-CH2CO2H Conjugate Reaction | >50 kDa | A prominent band with significantly retarded mobility compared to the unconjugated protein, indicating successful PEGylation. rsc.orguni-konstanz.de |
Advanced Techniques for Site-Specific PEGylation Analysis (e.g., Peptide Mapping)
For many therapeutic proteins, the specific site of PEGylation is a critical quality attribute that can influence biological activity. Advanced techniques are required to identify the exact amino acid residue(s) where the this compound linker has been attached.
Peptide Mapping: Peptide mapping is a powerful method used to identify and quantify PEGylation sites. nih.gov The general workflow involves:
Enzymatic Digestion: The PEGylated protein is cleaved into smaller peptide fragments using a specific protease, such as trypsin. researchgate.netoup.com
Chromatographic Separation: The resulting peptide mixture is separated using RP-HPLC.
Mass Spectrometric Analysis: The separated peptides are analyzed by mass spectrometry (LC-MS/MS).
By comparing the peptide map of the PEGylated protein with that of the unmodified protein, it is possible to identify the PEGylated peptide. researchgate.netresearchgate.net The peptide containing the attached this compound linker will show a characteristic mass increase and will typically have a different retention time in the chromatogram. nih.gov Subsequent MS/MS fragmentation of this specific peptide can pinpoint the exact amino acid residue that was modified. researchgate.net
Table 4: General Workflow for Site-Specific Analysis by Peptide Mapping
| Step | Description | Expected Outcome |
| 1. Denaturation & Reduction | The conjugate is unfolded to ensure complete enzymatic digestion. | The protein is prepared for enzymatic cleavage. |
| 2. Enzymatic Digestion | The protein is cleaved at specific amino acid residues (e.g., after Lysine (B10760008) and Arginine for trypsin). oup.com | A complex mixture of peptide fragments is generated. |
| 3. LC-MS/MS Analysis | The peptide mixture is separated by RP-HPLC and analyzed by mass spectrometry. | A chromatogram (peptide map) is generated. The mass of each eluting peptide is determined. researchgate.net |
| 4. Comparative Data Analysis | The peptide map of the conjugate is compared to the map of the unconjugated protein. | The peptide fragment containing the this compound linker is identified by its unique mass (original peptide mass + 406.5 Da) and altered retention time. nih.govresearchgate.net |
| 5. MS/MS Fragmentation | The identified PEGylated peptide is isolated and fragmented within the mass spectrometer to determine its amino acid sequence. | The specific amino acid residue attached to the PEG linker is identified. researchgate.net |
Challenges and Future Directions in Tos Peg5 Ch2co2h Research
Minimizing Side Reactions and Enhancing Selectivity
A primary challenge in the application of Tos-PEG5-CH2CO2H is controlling the reactivity of its terminal groups to ensure precise, site-specific conjugation. The tosyl group is an effective leaving group for nucleophilic substitution, typically targeting amine groups on biomolecules. However, the reaction's selectivity can be compromised by several factors.
Challenges in Selectivity:
pH Dependence: The reaction pH is a critical parameter influencing which amino acid residues are modified. For instance, controlling the pH can help target specific residues, but suboptimal conditions can lead to a heterogeneous mixture of products. nih.gov
Cross-reactivity: Besides the intended amine targets, other nucleophilic residues on a protein, such as the thiol group of cysteine or the imidazole (B134444) group of histidine, can potentially react with the tosyl group, leading to non-specific modifications. creativepegworks.com
To overcome these issues, researchers are exploring strategies such as optimizing reaction conditions (e.g., pH, temperature, and buffer composition) and employing protecting group chemistry for the carboxyl end to prevent its unintended participation in reactions. The goal is to create a more controlled and efficient conjugation process, which is crucial for producing homogeneous bioconjugates with consistent therapeutic properties. nih.govresearchgate.net
Table 1: Factors Influencing Reaction Selectivity with this compound
| Factor | Effect on Selectivity | Mitigation Strategy |
|---|---|---|
| pH | Influences the nucleophilicity of target amine groups versus other residues. | Precise control and optimization of reaction pH to favor the desired reaction pathway. nih.govcreativepegworks.com |
| Reaction Time | Longer reaction times can increase the likelihood of side reactions and hydrolysis. | Monitoring reaction progress and optimizing for the shortest effective time. |
| Temperature | Higher temperatures can accelerate side reactions. | Conducting reactions at lower temperatures to improve selectivity. |
| Buffer Composition | Certain buffer components can interfere with the conjugation reaction. | Screening and selecting non-interfering buffer systems. |
| Protecting Groups | The free carboxyl group could potentially interfere with certain conjugation schemes. | Temporary protection of the carboxyl group to ensure it does not react prematurely. |
Addressing Immunogenicity Concerns with PEGylated Systems
Poly(ethylene glycol) (PEG) has long been considered biocompatible and is used to reduce the immunogenicity of therapeutic molecules. acs.orgmolecularcloud.org However, a growing body of evidence indicates that PEG itself can elicit an immune response, leading to the formation of anti-PEG antibodies. nih.govtandfonline.comresearchgate.netnih.gov
The presence of pre-existing anti-PEG antibodies in a significant portion of the population, likely due to exposure to PEG in consumer products, poses a substantial challenge. acs.orgresearchgate.netnih.gov These antibodies can bind to the PEG portion of a linker like this compound when it is part of a larger therapeutic conjugate.
Consequences of Anti-PEG Antibodies:
Accelerated Blood Clearance (ABC): Anti-PEG antibodies can lead to the rapid removal of PEGylated drugs from circulation, drastically reducing their efficacy. researchgate.netnih.gov
Reduced Therapeutic Efficacy: By binding to the PEG chain, antibodies can hinder the drug's ability to reach its target. nih.govtandfonline.comnih.gov
Hypersensitivity Reactions: In some cases, the interaction between anti-PEG antibodies and PEGylated molecules can trigger adverse immune reactions. nih.govtandfonline.comnih.gov
Future research is focused on understanding the mechanisms of PEG immunogenicity and developing strategies to circumvent it. This includes modifying the PEG structure, exploring alternative polymers, and developing methods to induce immune tolerance.
Development of Next-Generation Tosyl- and Carboxyl-Functionalized Poly(ethylene glycol) Linkers
To address the limitations of current linkers, researchers are actively developing next-generation reagents with improved characteristics. For linkers based on the Tos-PEG-COOH structure, advancements are being pursued in several areas.
Areas of Innovation:
Alternative Leaving Groups: While tosyl is effective, other sulfonate esters or entirely different activating groups are being investigated to fine-tune reactivity and improve stability against hydrolysis.
Branched or Multi-arm Architectures: Moving beyond linear PEG chains, branched structures can offer different pharmacokinetic profiles and may alter immunogenicity. unige.ch
Cleavable Linkers: Incorporating cleavable bonds (e.g., acid-labile, enzyme-sensitive) within the PEG linker allows for the release of the conjugated molecule under specific physiological conditions, which can be advantageous for drug delivery. nih.gov
Monodisperse PEGs: Synthesizing PEGs with a precise, single molecular weight (monodisperse) rather than a range of weights (polydisperse) can lead to more homogeneous final products with better-defined properties. biochempeg.comresearchgate.net
These innovations aim to provide a more sophisticated toolbox of linkers, allowing for greater control over the properties of the final bioconjugate.
Expanding Applications in Emerging Fields (e.g., Theranostics, Diagnostics)
The dual functionality of this compound makes it an attractive candidate for use in advanced biomedical applications that require the precise assembly of multiple components.
Theranostics: This field combines therapeutic agents and diagnostic imaging agents into a single nanoparticle or molecule. acs.org A linker like this compound could be used to attach a targeting ligand (e.g., an antibody) via its tosyl group and an imaging agent or drug via its carboxyl group to a nanoparticle scaffold. The PEG component provides stealth properties, allowing the nanoparticle to circulate longer and reach its target. purepeg.comresearchgate.netnih.gov
Diagnostics: In the development of sensitive diagnostic assays and biosensors, the linker can be used to immobilize capture probes (like antibodies or nucleic acids) onto a surface. The carboxyl end can be used for covalent attachment to an activated surface, while the tosyl end could be used in subsequent steps to attach other molecules. The PEG spacer serves to extend the probe from the surface, reducing steric hindrance and improving accessibility for target binding.
The ability to bridge different molecular entities is central to these applications, and heterobifunctional linkers are key enabling tools.
Computational Modeling and Simulation for Linker Design Optimization
Computational approaches are becoming increasingly vital in predicting and optimizing the behavior of complex biomolecules. Molecular dynamics (MD) simulations can provide atomic-level insights into how a PEG linker like this compound influences the structure, dynamics, and interactions of a conjugated protein or nanoparticle. nih.gov
Applications of Computational Modeling:
Predicting Conformation: Simulations can model the conformational ensemble of the PEG chain, helping to understand its hydrodynamic radius and how effectively it shields the attached molecule. nih.govacs.org
Optimizing Linker Length: By simulating systems with different PEG chain lengths, researchers can predict the optimal length for balancing therapeutic efficacy with potential immunogenicity. nih.gov
Understanding Interactions: Modeling can be used to study the interaction of PEGylated surfaces with proteins and antibodies, potentially predicting immunogenic responses. nih.gov
These in silico methods can significantly accelerate the design-build-test cycle for developing new and improved PEG linkers by allowing researchers to screen various designs computationally before committing to laboratory synthesis. nih.govfigshare.com
Sustainable Synthetic Approaches for Poly(ethylene glycol)ylation Reagents
The synthesis of PEG and its derivatives traditionally relies on petroleum-based feedstocks and can involve processes that are not environmentally benign. As part of a broader push towards "green chemistry," there is growing interest in developing more sustainable methods for producing PEGylation reagents.
Key Directions in Sustainable Synthesis:
Renewable Feedstocks: Research is underway to produce ethylene (B1197577) oxide, the monomer for PEG, from bio-based sources such as bioethanol.
Greener Solvents and Catalysts: Efforts are being made to replace hazardous organic solvents with more environmentally friendly alternatives, such as using PEG itself as a reaction solvent in some syntheses. dntb.gov.ua
Improved Atom Economy: Designing synthetic routes that are more efficient and generate less waste is a core principle of green chemistry that is being applied to the synthesis of functionalized polymers.
Adopting these sustainable practices will be crucial for the long-term viability and environmental responsibility of producing important chemical reagents like this compound.
Q & A
Q. What are the key structural and physicochemical properties of Tos-PEG5-CH2CO2H that influence its reactivity in conjugation reactions?
this compound comprises three functional domains: a tosyl group (Tos-), a pentameric ethylene glycol (PEG5) linker, and a terminal carboxylic acid (-CH2CO2H). The tosyl group is highly reactive in nucleophilic substitutions (e.g., with amines or thiols), while the PEG5 linker enhances hydrophilicity and solubility in both aqueous and organic solvents (e.g., DCM, DMF, THF) . The carboxylic acid enables covalent coupling via carbodiimide-mediated reactions (e.g., EDC/NHS). Key physicochemical properties include:
- pKa : ~3.39 ± 0.10, necessitating pH optimization for carboxylate activation .
- Solubility : Hydrophilic PEG chain allows dissolution in water, but polar aprotic solvents (e.g., DMSO) are recommended for reactions requiring anhydrous conditions .
Q. How can researchers verify the purity and structural integrity of this compound prior to experimental use?
- Analytical Techniques :
- NMR (¹H, ¹³C): Confirm PEG chain integrity (δ ~3.5–3.7 ppm for ethylene oxide protons) and tosyl group presence (δ ~7.8 ppm for aromatic protons) .
- HPLC/MS : Detect impurities (e.g., PEG chain truncations) using reverse-phase columns with acetonitrile/water gradients .
- TLC : Monitor reaction progress using silica plates and UV visualization (Rf ~0.3–0.5 in ethyl acetate/hexane) .
- Quantitative Assays : Titrate free carboxylic acid groups via pH-metric titration or spectrophotometric methods (e.g., using TNBSA for amine-reactive impurities) .
Advanced Research Questions
Q. What experimental strategies can optimize conjugation efficiency of this compound with biomolecules (e.g., peptides or proteins)?
- Reaction Optimization :
- pH Control : Adjust to pH 5.0–6.0 (carboxylic acid activation) or pH 7.0–8.5 (amine nucleophilic attack) to balance reactivity and biomolecule stability .
- Molar Ratios : Use 2–5-fold molar excess of this compound over biomolecule to compensate for competing hydrolysis .
- Quenching : Add excess glycine or ethanolamine post-reaction to terminate unreacted intermediates .
- Characterization :
- SDS-PAGE/ESI-MS : Confirm molecular weight shifts indicative of successful conjugation .
- MALDI-TOF : Resolve PEGylation heterogeneity due to variable PEG chain conformations .
Q. How should researchers address contradictory solubility data for this compound in polar vs. nonpolar solvents?
Contradictions often arise from batch-specific PEG chain hydration states or residual solvents. Methodological approaches include:
- Dynamic Light Scattering (DLS) : Assess aggregation in aqueous solutions (e.g., critical micelle concentration) .
- Solvent Pre-treatment : Lyophilize the compound to remove residual water before testing solubility in hydrophobic solvents .
- Temperature Gradients : Test solubility at 4°C, 25°C, and 37°C to identify phase transitions .
Q. What are the best practices for reproducing this compound-based experiments across laboratories?
- Documentation Standards :
- Report exact PEG chain lengths (n = 5) and batch-specific purity data (e.g., HPLC chromatograms) .
- Specify storage conditions (e.g., -20°C under argon to prevent oxidation) .
- Inter-lab Validation :
- Share characterized reference samples (e.g., NMR-validated) for cross-lab comparisons .
- Standardize reaction protocols (e.g., buffer composition, quenching methods) to minimize variability .
Q. How can researchers mitigate interference from the Tosyl group in downstream applications (e.g., cellular assays)?
- Post-conjugation Removal : Cleave the tosyl group using thiols (e.g., β-mercaptoethanol) or nucleophilic amines (e.g., Tris buffer) after PEGylation .
- Control Experiments :
- Include tosyl-free PEG-carboxylic acid analogs to isolate PEG-specific effects .
- Quantify residual tosyl groups via Ellman’s assay (thiol reactivity) or UV-Vis (λmax ~224 nm) .
Methodological Guidelines for Data Analysis
Q. How should researchers analyze PEGylation heterogeneity in this compound conjugates?
- Chromatographic Separation : Use size-exclusion chromatography (SEC) with multi-angle light scattering (MALS) to resolve polydisperse PEGylated products .
- Statistical Modeling : Apply Poisson distribution to estimate the average number of PEG chains per biomolecule .
Q. What statistical approaches are appropriate for reconciling discrepancies in this compound reaction yields?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
